
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate is a chemical compound with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . This compound is characterized by the presence of a fluorine atom, an oxazole ring, and a benzoate ester group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-fluoro-6-(oxazol-2-yl)benzoate involves several steps. One common method includes the reaction of 2-fluorobenzoic acid with oxazole in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-6-(oxazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate can be compared with other fluorinated oxazoles and benzoates. Similar compounds include:
2-fluorobenzoxazole: Shares the fluorine and oxazole moieties but differs in the ester group.
Methyl 2-fluoro-4-(oxazol-2-yl)benzoate: Similar structure with a different substitution pattern on the benzene ring.
Properties
CAS No. |
2007916-58-5 |
|---|---|
Molecular Formula |
C11H8FNO3 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
methyl 2-fluoro-6-(1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)9-7(3-2-4-8(9)12)10-13-5-6-16-10/h2-6H,1H3 |
InChI Key |
ZKBADWNMXIVWDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C2=NC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



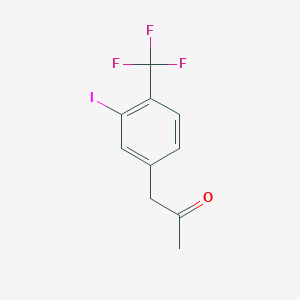
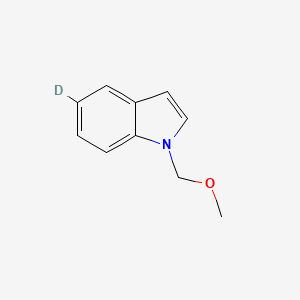
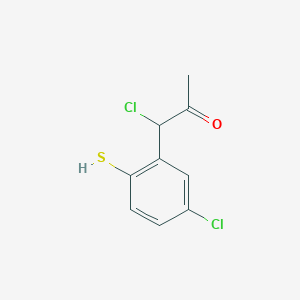
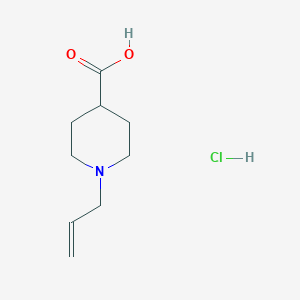
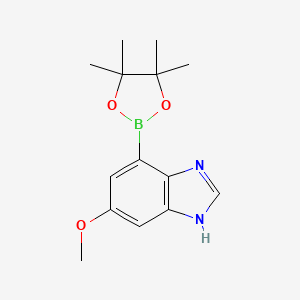
![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
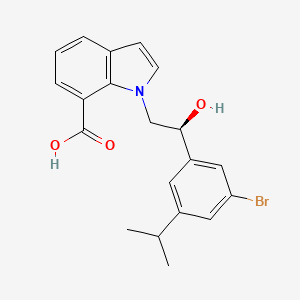
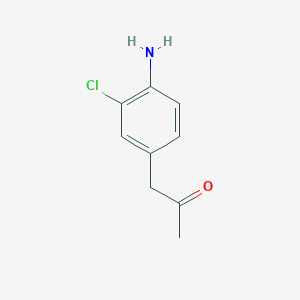

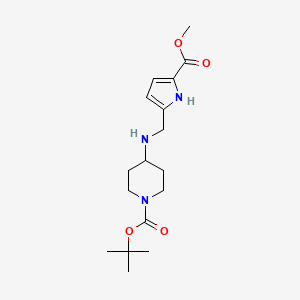
![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)
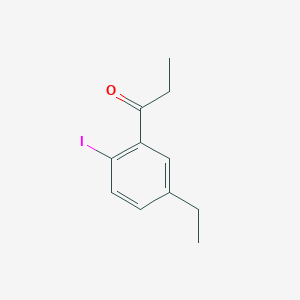
![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)
